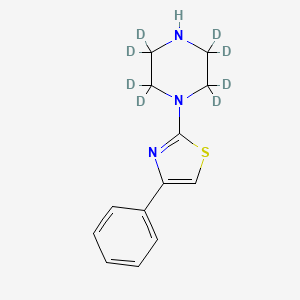1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
CAS No.:
Cat. No.: VC16668853
Molecular Formula: C13H15N3S
Molecular Weight: 253.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15N3S |
|---|---|
| Molecular Weight | 253.39 g/mol |
| IUPAC Name | 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |
| Standard InChI Key | MNLMZCDODDGFAM-COMRDEPKSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |
| Canonical SMILES | C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Table 1: Physicochemical Properties of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.393 g/mol | |
| CAS Number | 69389-14-6 (non-deuterated) | |
| Deuterated Analog CAS | Not publicly disclosed | |
| Storage Conditions | 2–8°C |
The exact mass of the deuterated form is 253.393 g/mol, differing from the non-deuterated variant (245.35 g/mol) due to the isotopic substitution.
Synthesis and Deuterium Incorporation
Synthetic Pathways
The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 follows a two-step strategy analogous to deuterated hydroxyzine and aripiprazole :
-
Deuterated Intermediate Preparation: Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride under controlled conditions to form a deuterated piperazine intermediate.
-
Coupling with Thiazole Moiety: The intermediate is coupled with 4-phenyl-1,3-thiazol-2-yl derivatives to yield the final deuterated product .
Key challenges include maintaining deuterium purity during reaction steps and optimizing yields, which typically range from 11.7% to 33.4% in similar deuterated syntheses .
Analytical Confirmation
The compound’s structure is verified using:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the absence of proton signals at deuterated positions .
-
Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 253.393, consistent with the deuterated formula.
Applications in Pharmaceutical Research
Role as an Internal Standard
Deuterated analogs like 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 are indispensable in quantitative bioanalysis due to:
-
Isotopic Distinction: Deuterium creates a mass shift detectable via MS, enabling precise quantification of the non-deuterated form in biological matrices .
-
Matrix Effect Mitigation: Co-elution with the target analyte minimizes ionization variability in HPLC-MS/MS .
Future Research Directions
Metabolic Stability Studies
Deuterium’s kinetic isotope effect could prolong the compound’s metabolic half-life, a hypothesis requiring validation via in vitro hepatic microsomal assays .
Expanding Analytical Applications
Future work should explore its utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume